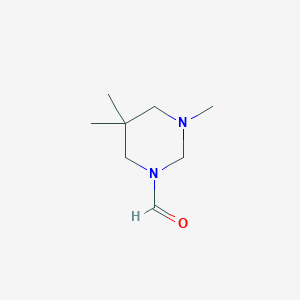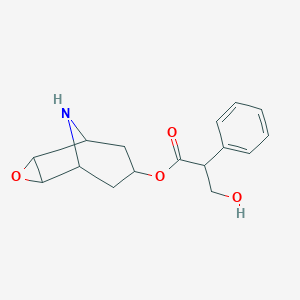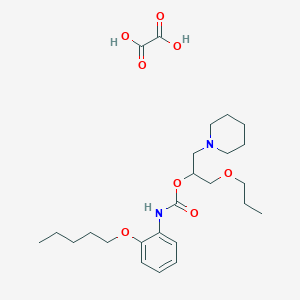
Carbamic acid, (2-(pentyloxy)phenyl)-, 1-(1-piperidinylmethyl)-2-propoxyethyl ester, ethanedioate (1:1)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Carbamic acid, (2-(pentyloxy)phenyl)-, 1-(1-piperidinylmethyl)-2-propoxyethyl ester, ethanedioate (1:1) is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. It is a complex molecule with a unique structure that makes it an attractive candidate for various research studies.
Mechanism of Action
The mechanism of action of Carbamic acid, (2-(pentyloxy)phenyl)-, 1-(1-piperidinylmethyl)-2-propoxyethyl ester, ethanedioate (1:1) is not fully understood. However, it has been suggested that it exerts its anti-inflammatory and analgesic effects by inhibiting the production of prostaglandins and other inflammatory mediators. It has been suggested that it exerts its antitumor activity by inducing apoptosis and inhibiting cell proliferation. Additionally, it has been suggested that it exerts its neuroprotective effects by reducing oxidative stress and inflammation.
Biochemical and Physiological Effects:
Carbamic acid, (2-(pentyloxy)phenyl)-, 1-(1-piperidinylmethyl)-2-propoxyethyl ester, ethanedioate (1:1) has several biochemical and physiological effects. It has been found to reduce inflammation and pain in various animal models. It has also been found to inhibit the growth of various cancer cell lines in vitro and in vivo. Additionally, it has been found to protect against oxidative stress and inflammation in various animal models of neurological disorders.
Advantages and Limitations for Lab Experiments
One of the main advantages of Carbamic acid, (2-(pentyloxy)phenyl)-, 1-(1-piperidinylmethyl)-2-propoxyethyl ester, ethanedioate (1:1) is its potential applications in various scientific research studies. It has been found to have anti-inflammatory, analgesic, antitumor, and neuroprotective effects, making it a potential candidate for the treatment of various diseases. However, one of the main limitations of Carbamic acid, (2-(pentyloxy)phenyl)-, 1-(1-piperidinylmethyl)-2-propoxyethyl ester, ethanedioate (1:1) is its complex structure, which makes it difficult to synthesize and study.
Future Directions
There are several future directions for the study of Carbamic acid, (2-(pentyloxy)phenyl)-, 1-(1-piperidinylmethyl)-2-propoxyethyl ester, ethanedioate (1:1). One potential direction is to study its potential applications in the treatment of various inflammatory diseases, such as arthritis and inflammatory bowel disease. Another potential direction is to study its potential applications in cancer treatment, particularly in combination with other anticancer agents. Additionally, further studies are needed to fully understand its mechanism of action and to develop more efficient synthesis methods.
Synthesis Methods
The synthesis of Carbamic acid, (2-(pentyloxy)phenyl)-, 1-(1-piperidinylmethyl)-2-propoxyethyl ester, ethanedioate (1:1) is a complex process that involves several steps. The first step involves the reaction of 2-(pentyloxy)phenol with piperidine in the presence of a base to form 1-(1-piperidinylmethyl)-2-(pentyloxy)phenol. The second step involves the reaction of 1-(1-piperidinylmethyl)-2-(pentyloxy)phenol with ethyl chloroformate to form 1-(1-piperidinylmethyl)-2-propoxyethyl carbamate. The final step involves the reaction of 1-(1-piperidinylmethyl)-2-propoxyethyl carbamate with oxalic acid to form Carbamic acid, (2-(pentyloxy)phenyl)-, 1-(1-piperidinylmethyl)-2-propoxyethyl ester, ethanedioate (1:1).
Scientific Research Applications
Carbamic acid, (2-(pentyloxy)phenyl)-, 1-(1-piperidinylmethyl)-2-propoxyethyl ester, ethanedioate (1:1) has several potential applications in scientific research. It has been found to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of various inflammatory diseases. It has also been found to have potential antitumor activity, making it a potential candidate for cancer treatment. Additionally, it has been found to have potential neuroprotective effects, making it a potential candidate for the treatment of various neurological disorders.
properties
CAS RN |
143503-36-0 |
|---|---|
Product Name |
Carbamic acid, (2-(pentyloxy)phenyl)-, 1-(1-piperidinylmethyl)-2-propoxyethyl ester, ethanedioate (1:1) |
Molecular Formula |
C25H40N2O8 |
Molecular Weight |
496.6 g/mol |
IUPAC Name |
oxalic acid;(1-piperidin-1-yl-3-propoxypropan-2-yl) N-(2-pentoxyphenyl)carbamate |
InChI |
InChI=1S/C23H38N2O4.C2H2O4/c1-3-5-11-17-28-22-13-8-7-12-21(22)24-23(26)29-20(19-27-16-4-2)18-25-14-9-6-10-15-25;3-1(4)2(5)6/h7-8,12-13,20H,3-6,9-11,14-19H2,1-2H3,(H,24,26);(H,3,4)(H,5,6) |
InChI Key |
IPKROYVAJAYRMZ-UHFFFAOYSA-N |
SMILES |
CCCCCOC1=CC=CC=C1NC(=O)OC(CN2CCCCC2)COCCC.C(=O)(C(=O)O)O |
Canonical SMILES |
CCCCCOC1=CC=CC=C1NC(=O)OC(CN2CCCCC2)COCCC.C(=O)(C(=O)O)O |
synonyms |
oxalic acid, [1-(1-piperidyl)-3-propoxy-propan-2-yl] N-(2-pentoxypheny l)carbamate |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




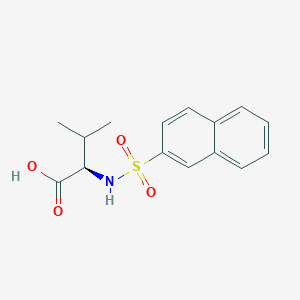
![Ethyl 1,4-dioxaspiro[4.5]decane-8-carboxylate](/img/structure/B138826.png)
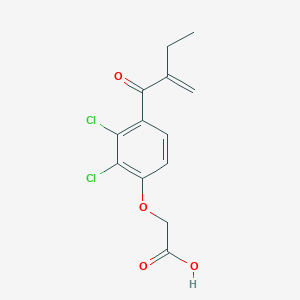


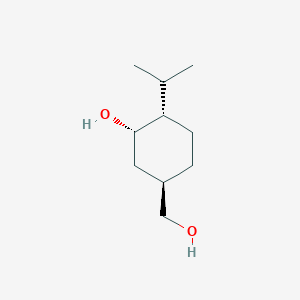
![1-[3-(3-Azidophenyl)propyl]-4-(2-benzhydryloxyethyl)piperazine](/img/structure/B138841.png)
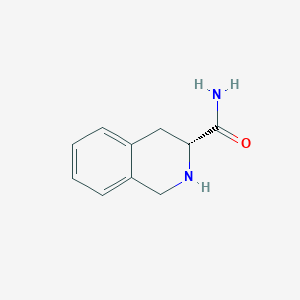


![(R)-5-(Azidomethyl)-3-[3-fluoro-4-(4-morpholinyl)phenyl]-2-oxazolidinone](/img/structure/B138858.png)
